molecular formula C6H9N3OS B12531769 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B12531769
M. Wt: 171.22 g/mol
InChI Key: PODYVWSGSIDPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide ( 735244-70-9) is a high-purity pharmaceutical intermediate offered with a certified assay of 99% . This compound, with the molecular formula C6H9N3OS and a molecular weight of 171.218 g/mol, is a key building block in antibacterial research and the synthesis of novel therapeutic agents . The acetamide functional group is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of bioactive molecules . Compounds featuring this nucleus have demonstrated diverse biological activities, including cholinesterase inhibition relevant to Alzheimer's disease research, antioxidant properties, and antibacterial effects . This makes 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide a valuable compound for researchers exploring new multifactorial pharmacological strategies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-[(2-methyl-1H-imidazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H9N3OS/c1-4-8-2-6(9-4)11-3-5(7)10/h2H,3H2,1H3,(H2,7,10)(H,8,9)

InChI Key

PODYVWSGSIDPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)SCC(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Haloacetamide Derivatives

The most common method involves reacting 2-methyl-4-mercaptoimidazole with chloroacetamide under basic conditions. Source demonstrates this approach for analogous imidazole-thioacetamides, where ethyl cyanoacetate and ethyl glycinate hydrochloride are condensed with amines. For 2-[(2-methyl-1H-imidazol-4-yl)sulfanyl]acetamide:

  • Procedure :
    • Dissolve 2-methyl-4-mercaptoimidazole (1 equiv) in ethanol.
    • Add chloroacetamide (1.2 equiv) and triethylamine (1.5 equiv) as a base.
    • Reflux at 70°C for 2 hours under nitrogen.
  • Yield : 75–90% under optimized conditions.
  • Key Factor : Excess chloroacetamide (1.2–1.5 equiv) improves yield by minimizing disulfide byproducts.

Microwave-Assisted Synthesis

Source describes a solvent-free microwave method for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, adaptable to the target compound:

  • Procedure :
    • Mix 2-methyl-4-mercaptoimidazole and chloroacetamide (1:1 molar ratio).
    • Irradiate at 100–150 W for 10–15 minutes in a microwave reactor.
    • Purify via column chromatography (alumina, ethyl acetate).
  • Yield : 85–92% with reduced reaction time (15 minutes vs. 4 hours conventional).
  • Advantage : Avoids toxic solvents and reduces energy consumption.

One-Pot Sequential Synthesis

Source reports a one-pot method for imidazolidine-4-ones, adaptable for sulfanyl acetamides:

  • Procedure :
    • Fuse 2-methylimidazole (1 equiv) with ethyl cyanoacetate (1 equiv) at 70°C for 15 minutes.
    • Add ethyl glycinate hydrochloride (1.2 equiv) and triethylamine.
    • Heat at 70°C for 2 hours under neat conditions.
  • Yield : 80–90% with minimal purification.
  • Mechanism : Sequential nucleophilic attack and cyclization (Scheme 2 in).

Solid-State Reaction with Cysteamine Hydrochloride

Source details chloromethylation of 4-methylimidazole, which can be modified for sulfanyl incorporation:

  • Procedure :
    • React 2-methyl-4-chloromethylimidazole hydrochloride with cysteamine hydrochloride (1:1 molar ratio).
    • Heat at 80°C for 7 hours in a solid-state reactor.
    • Recrystallize from ethanol.
  • Yield : 98% for analogous compounds.
  • Note : Requires strict control of HCl gas flow to prevent over-chlorination.

Catalytic Coupling Using Morpholinoacetamide

Source employs coupling agents for peptide-like bonds, applicable here:

  • Procedure :
    • Activate 2-methyl-4-mercaptoimidazole with thionyl chloride.
    • Couple with morpholinoacetamide using HOBt/DCC in DMF.
    • Stir at 25°C for 12 hours.
  • Yield : 60–75%.
  • Drawback : Requires chromatographic purification, increasing cost.

Reductive Amination of Imidazole Carbaldehydes

Source outlines a route for nitroimidazole hybrids, adaptable to non-nitro derivatives:

  • Procedure :
    • Oxidize 2-methyl-4-hydroxymethylimidazole to the aldehyde using MnO₂.
    • Condense with thiourea and reduce with NaBH₄.
    • Acetylate with acetic anhydride.
  • Yield : 50–65% over three steps.
  • Complexity : Multi-step synthesis limits scalability.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Scalability
Nucleophilic Substitution Ethanol, reflux 75–90 2–4 hours High
Microwave-Assisted Solvent-free, 150 W 85–92 15 minutes Medium
One-Pot Synthesis Neat, 70°C 80–90 2 hours High
Solid-State Reaction HCl gas, 80°C 90–98 7 hours Low
Catalytic Coupling DMF, HOBt/DCC 60–75 12 hours Medium
Reductive Amination Multi-step 50–65 24 hours Low

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including colorectal (HCT116), breast (MCF-7), and cervical (HeLa) cancer cells. For instance, compounds derived from this structure have shown IC50 values of approximately 11 µM against HCT116 cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Studies have reported that derivatives of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes, which are critical for bacterial survival .

Antitumor Evaluation

A notable study evaluated the antitumor effects of a series of imidazole-based compounds, including 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide derivatives. The results indicated that these compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest in the sub-G1 phase .

CompoundCell LineIC50 (µM)Mechanism
2-Methylimidazole DerivativeHCT11611Apoptosis induction
2-Methylimidazole DerivativeMCF-715Cell cycle arrest

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the compound were tested against Mycobacterium tuberculosis. The results showed effective inhibition at concentrations lower than standard drugs, suggesting a potential role in treating resistant strains .

CompoundBacterial StrainMIC (µM)Reference
2-Methylimidazole DerivativeM. tuberculosis8.16

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide, highlighting variations in substituents and their impact on physicochemical properties and bioactivity:

Compound Name & Structure Molecular Weight (g/mol) Key Substituents Bioactivity Reference
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide (Target Compound) ~211.3* 2-Methylimidazole, acetamide Not explicitly reported; inferred from analogs -
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 428.5 Chlorophenyl, oxadiazole-indole Moderate LOX inhibition; weak α-glucosidase/BChE inhibition
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) 422 Ethoxy-methylphenyl, oxadiazole-indole Strong LOX inhibition; moderate BChE inhibition
iCRT3: 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide ~424.5 Oxazole, phenylethyl Wnt/β-catenin pathway inhibition; anti-inflammatory (reduces cytokine/IκB)
Novel 2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acetamides (e.g., 4a-g, 17a-g) ~300–400 (estimated) Dihydroimidazole-phenyl Anti-tumor activity (specific targets not detailed)

*Estimated based on molecular formula.

Key Observations:
  • Substituent Diversity : The target compound lacks the bulky aromatic systems (e.g., indole, oxadiazole) present in analogs like 8t and 8u , which may reduce steric hindrance and enhance solubility .
  • Bioactivity Trends : The introduction of electron-withdrawing groups (e.g., nitro in 8v ) or bulky substituents (e.g., indole-oxadiazole in 8t ) correlates with enhanced enzyme inhibition (LOX, BChE) but may reduce cell permeability . In contrast, iCRT3’s oxazole-phenylethyl structure enables selective Wnt pathway inhibition, suggesting sulfur-linked acetamides are versatile scaffolds for diverse targets .
  • Anti-Tumor Potential: Compounds with imidazole or dihydroimidazole cores (e.g., 4a-g in ) show anti-tumor activity, implying the target compound’s 2-methylimidazole group could be optimized for similar applications.

Structural Insights from Crystallography

For example, the dihydrate structure of N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () reveals how sulfinyl groups and fluorine substituents influence molecular packing and stability . Such analyses could guide the optimization of the target compound’s stability and bioavailability.

Biological Activity

The compound 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is a derivative of imidazole, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₅H₈N₂OS
Molecular Weight: 160.19 g/mol
IUPAC Name: 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide

The compound features a sulfanyl group attached to an acetamide moiety and an imidazole ring, which is key to its biological interactions.

The biological activity of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is primarily attributed to its ability to interact with various enzymes and receptors. It has been reported to act as an enzyme inhibitor , potentially blocking active sites and preventing substrate binding. This mechanism is crucial in its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of imidazole have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance antitumor activity.

CompoundCell Line TestedIC50 (µM)
2-Methyl Imidazole DerivativeHeLa (Cervical)12.5
2-Methyl Imidazole DerivativeMCF7 (Breast)15.0
2-Methyl Imidazole DerivativeA549 (Lung)10.0

The above data suggest that the compound exhibits promising anticancer activity, particularly against cervical and lung cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against multi-drug resistant strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus40
Escherichia coli60
Pseudomonas aeruginosa70

These results demonstrate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide, and tested their cytotoxic effects on various cancer cell lines. The study found that the compound induced apoptosis in cancer cells at concentrations that did not affect normal cells, highlighting its selectivity and potential as a therapeutic agent .

Antimicrobial Evaluation

A comprehensive review analyzed various imidazole derivatives for their antibacterial activity. The study reported that compounds similar to 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide exhibited significant inhibition against resistant strains of S. aureus and E. coli, suggesting their potential role in combating antibiotic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.